molecular formula C8H7ClN4O3 B11050685 N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

N-(2-Chloroethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11050685
M. Wt: 242.62 g/mol
InChI Key: CKLYNQTXGNOCSK-UHFFFAOYSA-N
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Description

N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chloroethyl and nitrobenzoxadiazole groups in its structure suggests potential reactivity and utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 7-nitro-2,1,3-benzoxadiazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired product is obtained with high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce different functional groups.

Scientific Research Applications

N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.

    Biology: Employed in the study of cellular processes and as a labeling agent for biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins, enzymes, or nucleic acids, affecting their function.

    Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE: can be compared with other benzoxadiazole derivatives, such as:

Uniqueness

The unique combination of the chloroethyl and nitrobenzoxadiazole groups in N-(2-CHLOROETHYL)-N-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)AMINE imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C8H7ClN4O3

Molecular Weight

242.62 g/mol

IUPAC Name

N-(2-chloroethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C8H7ClN4O3/c9-3-4-10-5-1-2-6(13(14)15)8-7(5)11-16-12-8/h1-2,10H,3-4H2

InChI Key

CKLYNQTXGNOCSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCl

Origin of Product

United States

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